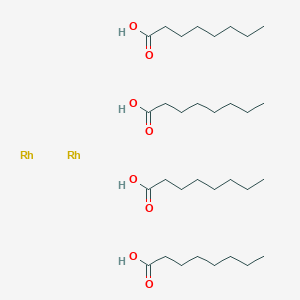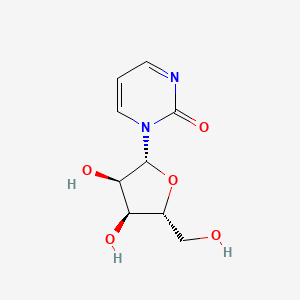
Zebularine
Overview
Description
Zebularine is a nucleoside analog of cytidine . It is a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has also been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Synthesis Analysis
Zebularine is synthesized as an inhibitor of cytidine deaminase . It is believed that the metabolic activation of Zebularine requires it to be phosphorylated and incorporated into DNA . It forms a deoxynucleotide triphosphate that incorporates into DNA at the GCGC target site of DNA methyl transferase .
Molecular Structure Analysis
Zebularine is a structural analog of methylcytosine (mC), which is incorporated into the DNA molecules where it can establish stable bounds with DMT and inactivate them . Zebularine and all its metabolites have large LUMO-HOMO energy differences indicating that they will be chemically stable .
Chemical Reactions Analysis
Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been suggested that the enhanced chemical stability of Zebularine is responsible for its oral activity .
Physical And Chemical Properties Analysis
Zebularine is a chemically stable, cytidine analog . Its chemical formula is C9H12N2O5 and it has a molar mass of 228.202 g·mol−1 . Zebularine is quite stable with half-lives of 44 and 68 h at pH 1.0 and 2.0, respectively and shows no evidence of decomposition after more than a week at pH 5 .
Scientific Research Applications
DNA Repair and Cancer Cell Targeting
Zebularine, a second-generation inhibitor of DNA methylation, plays a significant role in DNA repair mechanisms, particularly in cancer cells. It acts by forming covalent complexes with DNA methyl transferases (DNMTs) and substrate DNA. This interaction leads to replication-dependent double-strand breaks, which are predominantly repaired by homologous recombination (HR) rather than non-homologous end joining (NHEJ). This specificity towards HR for DNA repair is crucial in understanding its potential therapeutic applications in oncology (Orta et al., 2017).
Stroke Protection
Research has shown that Zebularine offers neuroprotection in ischemic conditions. In a rat middle cerebral artery occlusion model, Zebularine demonstrated significant reduction in infarct volumes, suggesting its therapeutic potential in stroke treatment. The mechanisms behind thisneuroprotection are not fully understood, but it is believed that Zebularine-induced inhibition of DNA methyltransferase may play a role in ameliorating ischemic brain injury (Dock, Theodorsson, & Theodorsson, 2015).
Regenerative Medicine
Zebularine has been investigated in the context of regenerative medicine. A study demonstrated its efficacy in inducing complex tissue regeneration in adult mammals, particularly in a model of ear pinna injury in mice. Intraperitoneal injections of Zebularine led to a significant decrease in the mean hole area, suggesting its potential in stimulating regenerative responses. This opens up new avenues for pharmacological strategies in tissue regeneration using epigenetic drugs like Zebularine (Sass et al., 2019).
Chemoresistance in Cancer Therapy
Zebularine has been studied for its potential to overcome chemoresistance in cancer, particularly pancreatic cancer. It acts as a dual cytidine deaminase/epigenetic inhibitor, enhancing the cellular concentration of chemotherapeutic agents like gemcitabine. This approach could provide multifaceted benefits in cancer therapy, particularly in overcoming resistance to conventional treatments (Tang et al., 2021).
Safety And Hazards
Future Directions
Zebularine has been proposed for clinical evaluation as an oral antitumor agent . It has been found to possess modest antitumor activity against murine B16 melanoma, P388 leukemia and L1210 leukemia and showed activity against when administered i.p. or orally . In future work, more functional assays will be introduced to highlight the protective effects of Zebularine on injured endothelial cells .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQZTTQVRYEKCR-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958099 | |
| Record name | 1-Pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zebularine | |
CAS RN |
3690-10-6 | |
| Record name | Zebularine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zebularine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zebularine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03068 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEBULARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A9Y5SX0GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
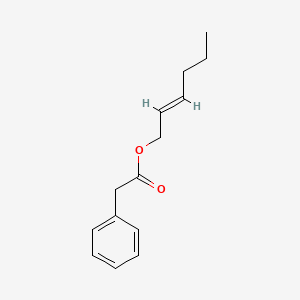
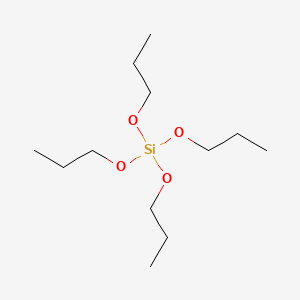
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)
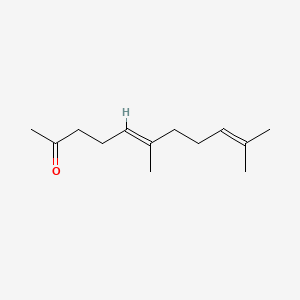
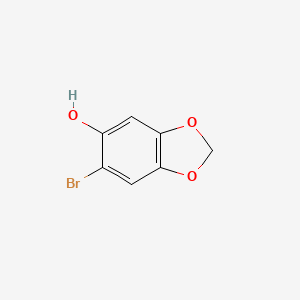
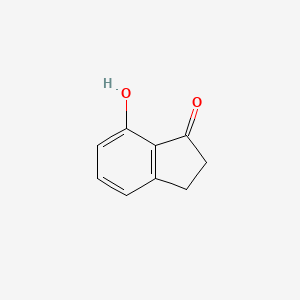
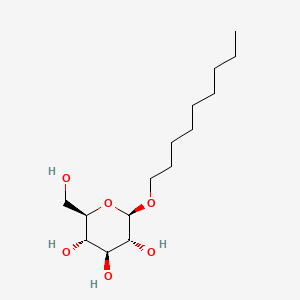
![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)
![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)
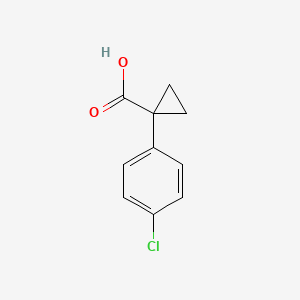
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
